molecular formula C12H15NO2 B1601531 Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate CAS No. 46389-19-9

Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Cat. No. B1601531
CAS RN: 46389-19-9
M. Wt: 205.25 g/mol
InChI Key: QLBZGDODJLORLZ-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a chemical compound . It is part of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class, which is an important structural motif of various natural products and therapeutic lead compounds . THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

In recent years, considerable research interest has been witnessed toward the synthesis of THIQ’s C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Chemical Reactions Analysis

The C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been achieved via multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate ( exo / endo isomerization) are highlighted .

Scientific Research Applications

  • Chemistry of Heterocyclic Compounds

    • Ethyl 1,2,3,4-tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds .
    • In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substitified derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
    • The methods of application or experimental procedures involve isomerization of iminium intermediate ( exo / endo isomerization) are highlighted for the period of 2013–2019 .
    • The outcomes of these methods are the synthesis of various biologically important nitrogen heterocycles .
  • Medicinal Chemistry

    • Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .
    • THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • The outcomes of these methods are the synthesis of various alkaloids and bioactive molecules .
  • Preparation of Antiproliferative Tubulin Inhibitors

    • It is used as a reagent in the preparation of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as antiproliferative tubulin inhibitors .
    • The outcomes of these methods are the synthesis of antiproliferative tubulin inhibitors .
  • Synthesis of Coumarin Heterocycles

    • Tetrahydroisoquinolines can be used in the development of synthesis procedures of coumarin heterocycles .
    • The outcomes of these methods are the synthesis of various coumarin heterocycles .
  • Preparation of Antineuroinflammatory Agents

    • N-benzyl THIQs, which can be derived from tetrahydroisoquinolines, are known to function as antineuroinflammatory agents .
    • The outcomes of these methods are the synthesis of antineuroinflammatory agents .
  • Asymmetric Catalysis

    • THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
    • The outcomes of these methods are the synthesis of various chiral molecules .
  • Synthesis of Biologically Active Molecules

    • Tetrahydroisoquinolines with a stereogenic center at position C (1) are the key fragments of a diverse range of alkaloids and bioactive molecules .
    • The outcomes of these methods are the synthesis of various biologically active molecules .
  • Transition Metal-Catalyzed Cross-Dehydrogenative Coupling (CDC) Strategies

    • Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroisoquinoline with various nucleophiles (two-component coupling) have been explored .
    • The outcomes of these methods are the synthesis of various derivatives of tetrahydroisoquinoline .
  • Reductive Carbocyclization and Hydrogenation

    • The reductive carbocyclization and hydrogenation were achieved using Pd (PPh 3) 4 and PtO 2 catalysts, respectively .
    • The outcomes of these methods are the synthesis of various cyclic compounds .

Future Directions

THIQ based compounds have garnered significant attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .

properties

IUPAC Name

ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)11-8-13-7-9-5-3-4-6-10(9)11/h3-6,11,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBZGDODJLORLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549854
Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate

CAS RN

46389-19-9
Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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